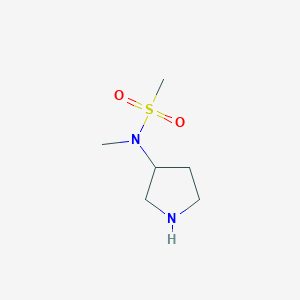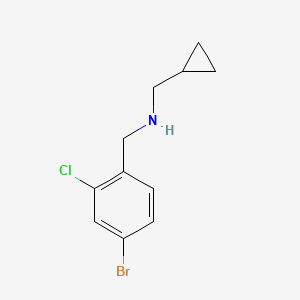![molecular formula C6H4ClN3 B1400781 4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269823-02-0](/img/structure/B1400781.png)
4-chloro-7H-pyrrolo[2,3-c]pyridazine
Vue d'ensemble
Description
4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-chloro-7H-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .Chemical Reactions Analysis
4-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
4-chloro-7H-pyrrolo[2,3-c]pyridazine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique
Pharmaceutical Intermediate
This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in creating kinase inhibitors that are used in disease treatment. These inhibitors play a significant role in targeting pathways involved in cancer and other diseases .
Anticancer Agent
Derivatives of 4-chloro-7H-pyrrolo[2,3-c]pyridazine have shown potential as anticancer agents. They are being explored for their efficacy in inhibiting the growth of cancer cells and tumors .
Antiviral Applications
Research indicates that this compound may also have antiviral properties, making it a candidate for developing treatments against viral infections .
Anti-inflammatory Treatments
The anti-inflammatory properties of this compound are being investigated for treating inflammatory diseases, which could lead to new therapeutic interventions for conditions like arthritis .
Treatment of Rheumatoid Arthritis
It serves as an intermediate for the production of Tofacitinib, a medication used to treat adults with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to Methotrexate .
Organic Synthesis
An improved synthesis method has been developed for 4-chloro-7H-pyrrolo[2,3-c]pyridazine, which is practical for synthesizing this building block for further chemical applications .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure and biological activity, which is crucial for designing new drugs with enhanced efficacy and reduced side effects .
Mécanisme D'action
Target of Action
The primary target of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy . PDK1 plays a significant role in cell growth and survival, making it a critical target for cancer treatment .
Mode of Action
4-chloro-7H-pyrrolo[2,3-c]pyridazine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in cell growth and survival .
Biochemical Pathways
The inhibition of PDK1 by 4-chloro-7H-pyrrolo[2,3-c]pyridazine affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
These properties impact the bioavailability of the compound, affecting its efficacy in the body .
Result of Action
The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine’s action include the inhibition of PDK1, disruption of the PI3K/AKT/mTOR pathway, and potential death of cancer cells . These effects contribute to its potential use as a cancer therapeutic .
Orientations Futures
The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Propriétés
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNONQYWSGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)



![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)





![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)